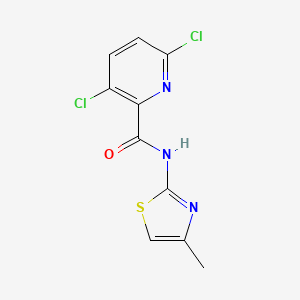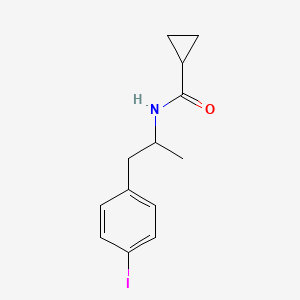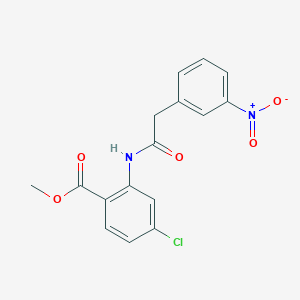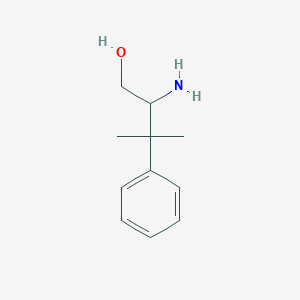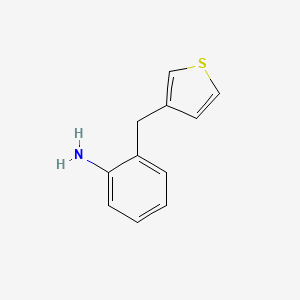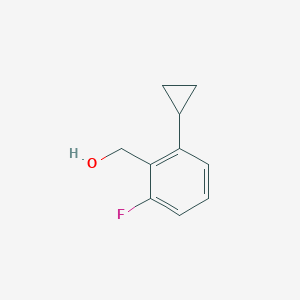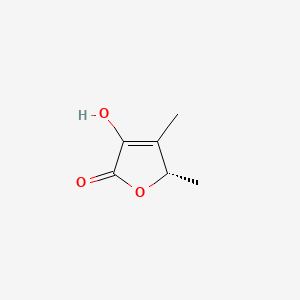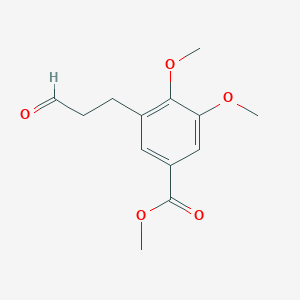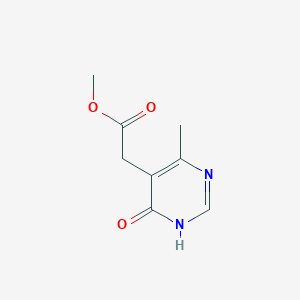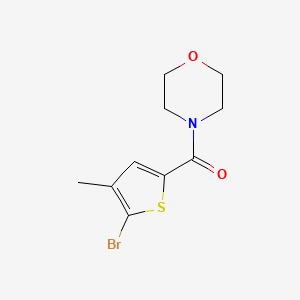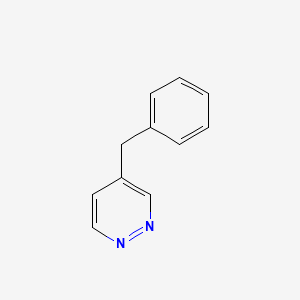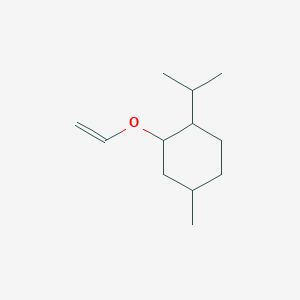
1-Isopropyl-4-methyl-2-(vinyloxy)cyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isopropyl-4-methyl-2-(vinyloxy)cyclohexane is an organic compound that belongs to the class of vinyl ethers. It is characterized by the presence of a vinyl group (CH=CH2) attached to an oxygen atom, which is further connected to a menthol moiety. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Isopropyl-4-methyl-2-(vinyloxy)cyclohexane can be synthesized through several methods. One common approach involves the reaction of menthol with acetylene in the presence of a base. Another method involves the elimination reaction of methanol from ethylene glycol dimethyl ether, catalyzed by CaO-based solid bases at atmospheric pressure .
Industrial Production Methods
In industrial settings, menthol vinyl ether is primarily produced via the addition of methanol to acetylene. This process, although effective, is limited by the requirement for high pressures and caustic bases . Recent advancements have explored more sustainable routes, such as using biomass-derived ethylene glycol dimethyl ether as a precursor .
Analyse Des Réactions Chimiques
Types of Reactions
1-Isopropyl-4-methyl-2-(vinyloxy)cyclohexane undergoes various chemical reactions, including:
Polymerization: The vinyl group in menthol vinyl ether is prone to polymerization, leading to the formation of polyvinyl ethers.
Cycloaddition Reactions: This compound participates in [4+2] cycloaddition reactions, which are useful in the synthesis of complex organic molecules.
Deprotonation: The alkene can be deprotonated at the vinyl carbon adjacent to the oxygen, allowing the synthesis of various acyl derivatives.
Common Reagents and Conditions
Polymerization: Initiated with Lewis acids like boron trifluoride.
Cycloaddition: Typically involves dienes and dienophiles under controlled conditions.
Deprotonation: Requires strong bases to deprotonate the vinyl carbon.
Major Products Formed
Polyvinyl Ethers: Formed through polymerization reactions.
Cycloadducts: Resulting from cycloaddition reactions.
Acyl Derivatives: Produced via deprotonation and subsequent reactions.
Applications De Recherche Scientifique
1-Isopropyl-4-methyl-2-(vinyloxy)cyclohexane has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of menthol vinyl ether involves its interaction with various molecular targets and pathways:
Polymerization: The vinyl group undergoes polymerization through a cationic mechanism, initiated by Lewis acids.
Cycloaddition: The vinyl group participates in cycloaddition reactions, forming stable cycloadducts.
Deprotonation: The vinyl carbon can be deprotonated, leading to the formation of reactive intermediates that can undergo further reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl Vinyl Ether: A simpler vinyl ether with similar reactivity but lacking the menthol moiety.
Ethyl Vinyl Ether: Another vinyl ether with similar properties but different alkyl group.
Cyclohexyl Vinyl Ether: A vinyl ether with a cyclohexyl group, used in similar applications.
Uniqueness of Menthol Vinyl Ether
1-Isopropyl-4-methyl-2-(vinyloxy)cyclohexane stands out due to the presence of the menthol moiety, which imparts unique properties such as enhanced biocompatibility and potential medicinal benefits . This makes it particularly valuable in applications where both reactivity and biocompatibility are desired.
Propriétés
Formule moléculaire |
C12H22O |
|---|---|
Poids moléculaire |
182.30 g/mol |
Nom IUPAC |
2-ethenoxy-4-methyl-1-propan-2-ylcyclohexane |
InChI |
InChI=1S/C12H22O/c1-5-13-12-8-10(4)6-7-11(12)9(2)3/h5,9-12H,1,6-8H2,2-4H3 |
Clé InChI |
IZPAEFLHCVEFSX-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(C(C1)OC=C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


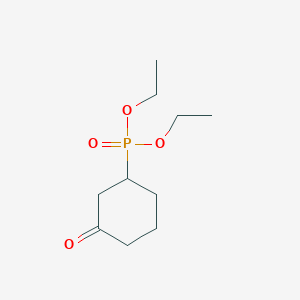
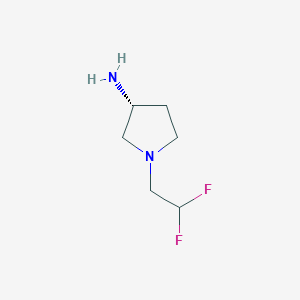
![3-(2-Butyl-1H-imidazo[4,5-c]quinolin-1-yl)propan-1-amine](/img/structure/B8716638.png)
